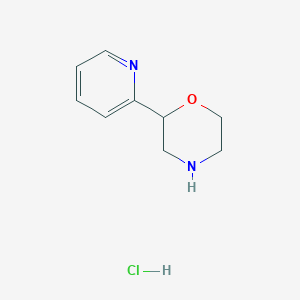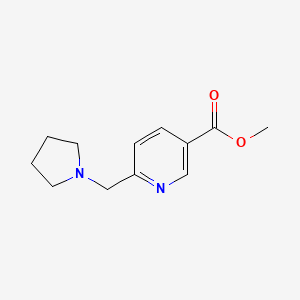
Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate
Overview
Description
Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate: is an organic compound with the molecular formula C12H16N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the pyridine ring is substituted with a pyrrolidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate typically involves the esterification of 6-(pyrrolidin-1-ylmethyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate can undergo oxidation reactions, where the pyrrolidine ring is oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the pyrrolidin-1-ylmethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used
Scientific Research Applications
Chemistry: Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between nicotinic acid derivatives and biological targets. It serves as a model compound to investigate the binding affinity and specificity of nicotinic acid derivatives to receptors and enzymes .
Medicine: Its structure can be modified to enhance its pharmacological properties, such as bioavailability and target specificity .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable building block for the production of high-value products .
Mechanism of Action
The mechanism of action of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various biological effects, such as vasodilation, modulation of neurotransmitter release, and anti-inflammatory activity .
Comparison with Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient in topical preparations.
Ethyl nicotinate: Another ester of nicotinic acid, with similar applications to methyl nicotinate.
Nicotinyl alcohol: A derivative of nicotinic acid with a hydroxyl group, used in the synthesis of various pharmaceuticals.
Uniqueness: Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 6-(pyrrolidin-1-ylmethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-5-11(13-8-10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHCLCQANASYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

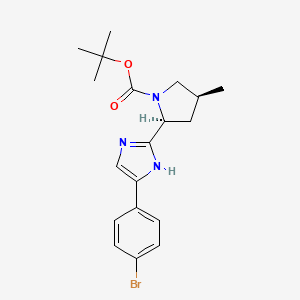

![tert-butyl8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3225665.png)
![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B3225669.png)
![tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3225674.png)
![3-O-benzyl 11-O-tert-butyl 15-oxo-3,11,14-triazadispiro[5.1.58.26]pentadecane-3,11-dicarboxylate](/img/structure/B3225687.png)
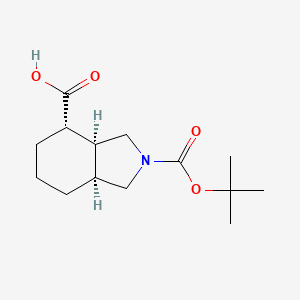
![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3225699.png)
![cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3225702.png)
![tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B3225705.png)
![1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3225707.png)
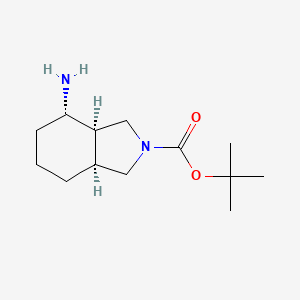
![Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3225721.png)
